![molecular formula C11H18BrNO B14590131 4-[3-(Dimethylamino)propyl]phenol;hydrobromide CAS No. 61186-09-2](/img/structure/B14590131.png)
4-[3-(Dimethylamino)propyl]phenol;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(Dimethylamino)propyl]phenol;hydrobromide is a chemical compound that consists of a phenol group substituted with a 3-(dimethylamino)propyl group, and it is combined with hydrobromide. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)propyl]phenol;hydrobromide typically involves the reaction of 4-hydroxybenzaldehyde with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or other separation techniques to ensure its suitability for various applications.
化学反应分析
Types of Reactions
4-[3-(Dimethylamino)propyl]phenol;hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
科学研究应用
4-[3-(Dimethylamino)propyl]phenol;hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an antidote for certain types of poisoning.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 4-[3-(Dimethylamino)propyl]phenol;hydrobromide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor, affecting various biochemical pathways. The compound’s phenol group allows it to form hydrogen bonds and interact with active sites of enzymes, while the dimethylamino group can participate in electrostatic interactions.
相似化合物的比较
Similar Compounds
4-Dimethylaminophenol: Similar structure but lacks the propyl group.
3-(Dimethylamino)phenol: Similar structure but with the amino group in a different position.
4-(Dimethylamino)benzaldehyde: Contains an aldehyde group instead of a phenol group.
Uniqueness
4-[3-(Dimethylamino)propyl]phenol;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and phenol groups allows for versatile reactivity and interaction with various molecular targets, making it valuable in diverse applications.
属性
CAS 编号 |
61186-09-2 |
|---|---|
分子式 |
C11H18BrNO |
分子量 |
260.17 g/mol |
IUPAC 名称 |
4-[3-(dimethylamino)propyl]phenol;hydrobromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-12(2)9-3-4-10-5-7-11(13)8-6-10;/h5-8,13H,3-4,9H2,1-2H3;1H |
InChI 键 |
HBOZDAIYUCTCII-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCC1=CC=C(C=C1)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


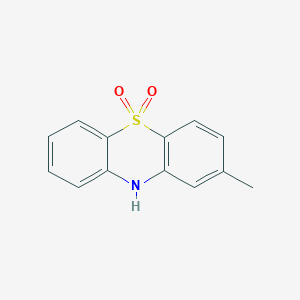
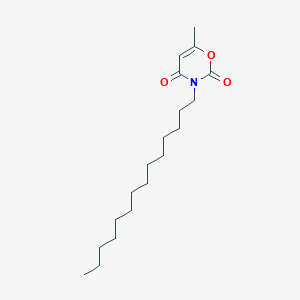




![Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14590081.png)
![2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14590098.png)
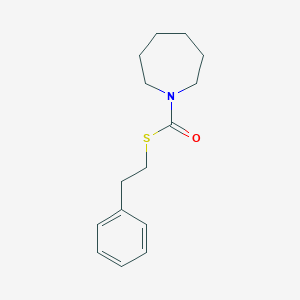
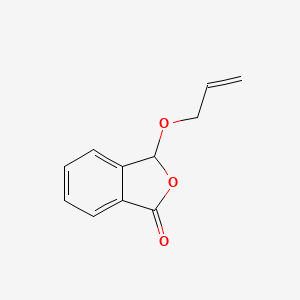
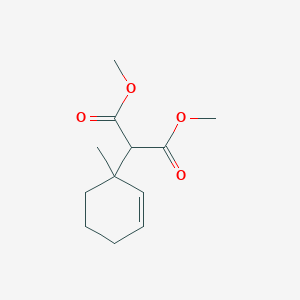


![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14590136.png)
